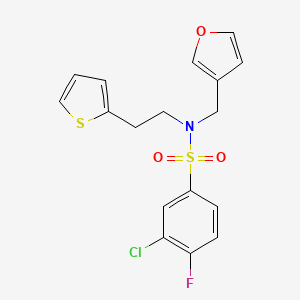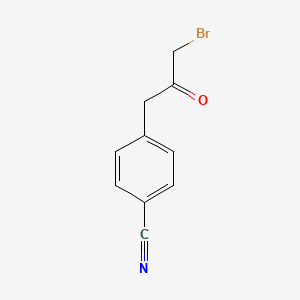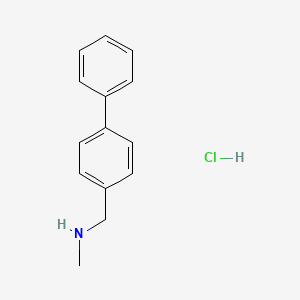![molecular formula C17H14ClNOS2 B2518870 N-(2-([2,3'-联噻吩]-5-基)乙基)-2-氯苯甲酰胺 CAS No. 2034564-32-2](/img/structure/B2518870.png)
N-(2-([2,3'-联噻吩]-5-基)乙基)-2-氯苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2-chlorobenzamide is an organic compound that features a benzamide core substituted with a 2-chlorobenzoyl group and a bithiophene moiety
科学研究应用
N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2-chlorobenzamide has several scientific research applications:
Organic Electronics: Due to its conjugated structure, it can be used in the development of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Medicinal Chemistry: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Material Science: It can be used as a building block for the synthesis of novel materials with unique electronic and optical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2-chlorobenzamide typically involves the following steps:
Formation of the Bithiophene Moiety: The bithiophene unit can be synthesized through a Stille coupling reaction, where a bithiophene derivative is coupled with an appropriate halide under palladium catalysis.
Attachment of the Ethyl Linker: The bithiophene derivative is then reacted with an ethyl halide to introduce the ethyl linker.
Formation of the Benzamide Core: The final step involves the reaction of the ethyl-linked bithiophene with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems for reagent addition and reaction monitoring would enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The bithiophene moiety can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The benzamide core can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The 2-chlorobenzoyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Sulfoxides or sulfones of the bithiophene moiety.
Reduction: Corresponding amine derivatives of the benzamide core.
Substitution: Various substituted benzamides depending on the nucleophile used.
作用机制
The mechanism of action of N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2-chlorobenzamide would depend on its specific application:
In Organic Electronics: The compound functions by facilitating charge transport through its conjugated system, enhancing the performance of electronic devices.
In Medicinal Chemistry: If used as a drug, it would interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
相似化合物的比较
N-(2-([2,3’-bithiophen]-5-yl)ethyl)benzamide: Lacks the chlorine atom, which may affect its reactivity and biological activity.
N-(2-([2,3’-bithiophen]-5-yl)ethyl)-4-chlorobenzamide: Substitution at the 4-position instead of the 2-position, potentially altering its electronic properties.
Uniqueness: N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2-chlorobenzamide is unique due to the specific positioning of the chlorine atom, which can influence its reactivity and interactions in both chemical and biological contexts. This positioning can enhance its suitability for specific applications in organic electronics and medicinal chemistry.
属性
IUPAC Name |
2-chloro-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNOS2/c18-15-4-2-1-3-14(15)17(20)19-9-7-13-5-6-16(22-13)12-8-10-21-11-12/h1-6,8,10-11H,7,9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKWCDXNYKEXLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC2=CC=C(S2)C3=CSC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(NAPHTHALEN-1-YL)-N-[(4-PHENYLOXAN-4-YL)METHYL]ACETAMIDE](/img/structure/B2518789.png)
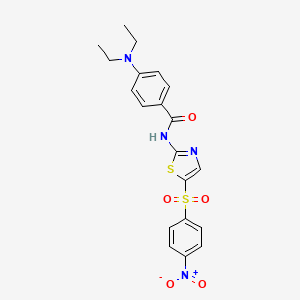
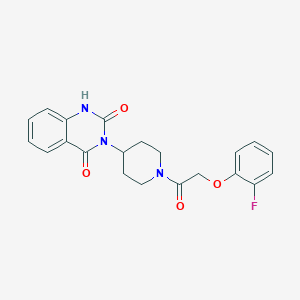
![1-(2-ethylphenyl)-8-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2518796.png)
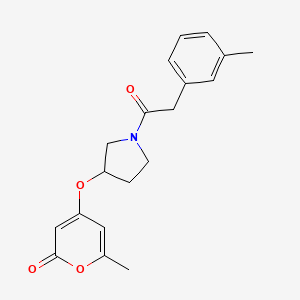
![3-methyl-5-oxo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2518799.png)

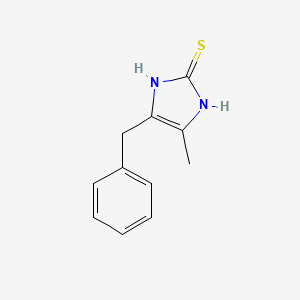


![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N,N-bis(2-methoxyethyl)propanamide](/img/structure/B2518804.png)
